molecular formula C15H22ClNO3 B1424549 Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219981-47-1

Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424549
CAS No.: 1219981-47-1
M. Wt: 299.79 g/mol
InChI Key: ULDMWVIVOQPTSG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride” is defined by its molecular formula, C15H22ClNO3. The average mass of the molecule is 299.793 Da .

Scientific Research Applications

Radioligand Development for PET Imaging

Methyl 3-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has been explored in the synthesis of radioligands for positron emission tomography (PET) imaging. One study involved synthesizing a radioligand, labeled with Carbon-11, for assessing Dopamine D4 receptors in vivo. However, the study found that the radioligand was not suitable for dopamine D4 receptor studies due to its rapid metabolism in plasma and cerebellum (Matarrese et al., 2000).

Synthesis of Ester Hydrazones

Research has been conducted on the synthesis of ester hydrazones, which could be precursors to alkoxycarbonyl compounds. In one study, methyl benzoate (p-tolylsulfonyl)hydrazone was prepared, leading to the production of various compounds including 1-(a-methoxybenzyl)piperidine when decomposed in the presence of piperidine (Crawford & Raap, 1965).

Antimicrobial and Molluscicidal Activities

Compounds structurally related to this compound have been isolated from natural sources and studied for their antimicrobial and molluscicidal activities. For example, prenylated benzoic acid derivatives isolated from Piper aduncum leaves displayed significant antibacterial activities (Orjala et al., 1993).

Insecticidal Properties

Similar compounds have also been investigated for their insecticidal properties. A study on Piper guanacastensis found a compound with notable insecticidal activity against mosquito larvae (Pereda-Miranda et al., 1997).

Impurities in Pharmaceutical Synthesis

This compound has been identified as an impurity in the synthesis of certain pharmaceuticals. A study on Raloxifene hydrochloride, a drug used to treat osteoporosis, identified this compound as one of the impurities during its synthesis (Reddy et al., 2012).

Antiparasitic Activity

Benzoic acid derivatives from Piper species, similar in structure to this compound, have shown antiparasitic activity. These compounds were effective against Leishmania spp. and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively (Flores et al., 2008).

Properties

IUPAC Name

methyl 3-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)12-5-4-7-14(11-12)19-10-8-13-6-2-3-9-16-13;/h4-5,7,11,13,16H,2-3,6,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDMWVIVOQPTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219981-47-1
Record name Benzoic acid, 3-[2-(2-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219981-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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